molecular formula C13H17ClN2 B6242740 2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride CAS No. 2402829-53-0

2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride

Cat. No. B6242740
CAS RN: 2402829-53-0
M. Wt: 236.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride (2M3P1H-IHCl) is a novel indole derivative which has recently been developed for use in scientific research. This compound has a wide range of applications in biochemistry and physiology, as well as in laboratory experiments. It is also known as 2M3P1H-IHCl-HCl and is a white, crystalline solid.

Scientific Research Applications

2M3P1H-IHCl is a versatile compound which has a wide range of applications in scientific research. It can be used as a substrate for enzyme assays, as a ligand for protein-protein interaction studies, and as a tool for studying the structure and function of proteins. It can also be used in biochemical and physiological studies, such as in the study of neurotransmitter release and action potentials. Additionally, this compound can be used in laboratory experiments to study the effects of drugs on the body, as well as to study the pharmacological effects of drugs.

Mechanism of Action

2M3P1H-IHCl is thought to act as an agonist at the serotonin 5-HT1A receptor. This receptor is located in the brain and is involved in the regulation of mood, anxiety, and appetite. When 2M3P1H-IHCl binds to this receptor, it causes an increase in serotonin levels in the brain, which results in an antidepressant effect.
Biochemical and Physiological Effects
2M3P1H-IHCl has been shown to have a wide range of biochemical and physiological effects. It has been found to have antidepressant, anxiolytic, and anti-inflammatory effects. It has also been found to have neuroprotective and neuroregenerative effects, as well as to reduce pain. Additionally, this compound has been found to have anticonvulsant and antinociceptive effects, as well as to reduce the symptoms of Parkinson’s disease.

Advantages and Limitations for Lab Experiments

2M3P1H-IHCl has several advantages for laboratory experiments. It is a relatively stable compound which is easy to synthesize and store. Additionally, it has a wide range of applications in biochemical and physiological studies. However, there are some limitations to using this compound in laboratory experiments. It is not water soluble and is therefore not suitable for use in cell culture or in vivo studies. Additionally, the effects of this compound on the body are not fully understood and it may have some unknown side effects.

Future Directions

Future research on 2M3P1H-IHCl could focus on further elucidating the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as in the treatment of depression, anxiety, and other mental health disorders. Additionally, further research could be conducted to explore the potential of this compound for use in drug delivery systems. Finally, further research could be conducted to explore the potential of this compound for use in laboratory experiments, such as in the study of the effects of drugs on the body.

Synthesis Methods

2M3P1H-IHCl can be synthesized in a two-step process. The first step involves the reaction of 2-methyl-3-(pyrrolidin-3-yl)-1H-indole (2M3P1H-I) with hydrochloric acid to form 2M3P1H-IHCl. This reaction is conducted in aqueous solution at room temperature and produces a white, crystalline solid. The second step involves the recrystallization of the product by adding methanol to the reaction mixture and stirring.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride involves the reaction of 2-methyl-1H-indole with pyrrolidine followed by hydrochloric acid treatment.", "Starting Materials": [ "2-methyl-1H-indole", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-1H-indole is reacted with pyrrolidine in the presence of a suitable solvent and a catalyst to form 2-methyl-3-(pyrrolidin-3-yl)-1H-indole.", "Step 2: The resulting product from step 1 is treated with hydrochloric acid to form 2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride." ] }

CAS RN

2402829-53-0

Product Name

2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride

Molecular Formula

C13H17ClN2

Molecular Weight

236.7

Purity

95

Origin of Product

United States

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